Tert-butyl (9-oxononyl)carbamate
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Overview
Description
Tert-butyl (9-oxononyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly notable for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (9-oxononyl)carbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the isocyanate derivative, which is then trapped to form the final carbamate product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (9-oxononyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of the carbamate group with the nucleophile.
Scientific Research Applications
Tert-butyl (9-oxononyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (9-oxononyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group stabilizes the amine, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the carbamate can be removed under mild conditions, releasing the free amine. This property is particularly useful in peptide synthesis and other complex organic syntheses .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Another carbamate used as a protecting group for amines.
Carboxybenzyl carbamate: A carbamate with a benzyl group, used in similar applications.
Fluorenylmethoxy carbamate: A carbamate that can be removed with an amine base.
Uniqueness
Tert-butyl (9-oxononyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly valuable in synthetic chemistry, where precise control over reaction conditions is essential .
Properties
CAS No. |
133728-27-5 |
---|---|
Molecular Formula |
C14H27NO3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
tert-butyl N-(9-oxononyl)carbamate |
InChI |
InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-11-9-7-5-4-6-8-10-12-16/h12H,4-11H2,1-3H3,(H,15,17) |
InChI Key |
ORHUSMLNPOLNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCC=O |
Origin of Product |
United States |
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